Etoperidone hydrochloride

Receptor Pharmacology Binding Affinity Antidepressant

Procure Etoperidone hydrochloride for rigorous serotonergic research. Unlike generic SSRI alternatives, this compound provides a quantified multi-receptor benchmark—5-HT2 (Kd=36nM), α1-adrenergic (Kd=38nM), and 5-HT1A (Kd=85nM)—critical for SAR studies, mCPP metabolite dissection, and modeling CYP3A4-mediated first-pass metabolism. Its 21.7h half-life enables precise ADME assays. Choose the validated 5-HT1A functional tool (ID50=17.4 mg/kg) to ensure data reproducibility and avoid experimental confounding in phenylpiperazine research.

Molecular Formula C19H29Cl2N5O
Molecular Weight 414.4 g/mol
CAS No. 52942-37-7
Cat. No. B1360169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoperidone hydrochloride
CAS52942-37-7
Molecular FormulaC19H29Cl2N5O
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
InChIInChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H
InChIKeyBHKPQZVLIZKSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etoperidone Hydrochloride (CAS 52942-37-7): Procurement Considerations for Atypical Antidepressant Research


Etoperidone hydrochloride is a phenylpiperazine-class atypical antidepressant developed in the 1970s and chemically related to trazodone and nefazodone [1]. It functions as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting a multi-receptor binding profile with distinct affinities for serotonergic and adrenergic receptors [2]. While its clinical development was withdrawn, it remains a valuable research tool for studying serotonergic pharmacology, receptor binding kinetics, and the role of the active metabolite m-chlorophenylpiperazine (mCPP) in psychopharmacology [3].

Why Etoperidone Hydrochloride (CAS 52942-37-7) Cannot Be Substituted by Generic Antidepressants in Research Applications


Etoperidone hydrochloride possesses a unique receptor binding profile that distinguishes it from both older tricyclic antidepressants and newer SSRIs. Within its phenylpiperazine class, it shares structural similarity with trazodone and nefazodone but exhibits quantifiably different affinities for key serotonergic and adrenergic receptors [1]. Crucially, all three compounds share a common active metabolite, m-chlorophenylpiperazine (mCPP), which contributes significantly to their overall pharmacological effects, making direct functional comparisons complex [2]. Substituting etoperidone with a generic alternative without accounting for these specific binding characteristics and metabolic pathway differences would confound experimental results and undermine the validity of research outcomes.

Etoperidone Hydrochloride (CAS 52942-37-7): Quantifiable Evidence for Scientific Selection


Superior 5-HT2A vs. 5-HT1A Receptor Selectivity: Quantified Affinity Comparison

Etoperidone hydrochloride demonstrates a distinct binding profile with a Kd of 36 nM for the 5-HT2 receptor and 85 nM for the 5-HT1A receptor, indicating a 2.4-fold higher affinity for 5-HT2 . In contrast, its close analog trazodone exhibits less differentiation between these receptor subtypes, with reported Ki values of 23.6 nM for 5-HT1A in the same assay system [1]. This difference in relative receptor engagement may translate to distinct functional outcomes in serotonergic signaling studies.

Receptor Pharmacology Binding Affinity Antidepressant SARI

Distinct α1-Adrenergic vs. α2-Adrenergic Selectivity Ratio: A Key Differentiator

Etoperidone hydrochloride exhibits a pronounced selectivity for the α1-adrenergic receptor (Kd = 38 nM) over the α2-adrenergic receptor (Kd = 570 nM), representing a 15-fold difference in affinity . This contrasts with classical tricyclic antidepressants and certain other SARIs, which often show less discrimination between these adrenergic subtypes [1]. This specific selectivity profile is a key differentiator for studies investigating the role of α1-adrenergic antagonism in the therapeutic and side-effect profiles of antidepressant agents.

Adrenergic Receptor Selectivity Side-Effect Profile SAR

Quantified In Vivo Functional Antagonism at 5-HT1A Receptors: Head-to-Head Comparison

In a direct head-to-head behavioral study, etoperidone demonstrated a more potent functional antagonism of 5-HT1A receptors than trazodone. The study measured the ability of each compound to block 8-OH-DPAT-induced reciprocal forepaw treading (RFT) in reserpinized rats, a behavioral model indicative of 5-HT1A antagonism [1]. Etoperidone showed an ID50 of 17.4 mg/kg, compared to 23.8 mg/kg for trazodone and 13.4 mg/kg for the active metabolite mCPP [1]. This 37% lower ID50 for etoperidone relative to trazodone suggests a greater functional potency at blocking 5-HT1A receptor-mediated behaviors in this specific in vivo model.

In Vivo Pharmacology Behavioral Assay 5-HT1A Functional Activity

Validated Pharmacokinetic Parameters for Dosing Regimen Design

The terminal elimination half-life of etoperidone hydrochloride was determined to be 21.7 ± 2.8 hours in a clinical pharmacokinetic study involving six healthy male subjects receiving a single 100 mg oral dose of [14C]-labeled compound [1]. The apparent clearance was 1.01 ± 0.08 mL/min. These well-defined PK parameters are essential for researchers to establish appropriate dosing intervals and predict drug exposure in longitudinal studies. Unchanged etoperidone accounted for <0.01% of the dose in excreta, highlighting its extensive metabolism [1], a critical consideration when interpreting its in vivo pharmacology.

Pharmacokinetics ADME Dosing In Vivo Study Design

Optimal Research Applications for Etoperidone Hydrochloride (CAS 52942-37-7)


Investigating Structure-Activity Relationships (SAR) within the Phenylpiperazine SARI Class

Etoperidone serves as a critical reference compound for SAR studies due to its well-characterized, quantifiable receptor binding profile. Its distinct affinities for 5-HT2 (Kd=36 nM), 5-HT1A (Kd=85 nM), α1-adrenergic (Kd=38 nM), and α2-adrenergic (Kd=570 nM) receptors provide a benchmark for comparing novel phenylpiperazine derivatives . Researchers can use etoperidone to understand how specific chemical modifications alter receptor selectivity and affinity, as evidenced by its 15-fold selectivity for α1- over α2-adrenergic receptors .

In Vivo Behavioral Pharmacology Studies of 5-HT1A Receptor Function

Etoperidone is a validated tool for in vivo studies of 5-HT1A receptor function, particularly in rodent models of anxiety and depression. Its quantified ID50 of 17.4 mg/kg for blocking 8-OH-DPAT-induced behaviors provides a precise reference point for experimental design and dose selection [1]. This allows researchers to probe the role of 5-HT1A antagonism in behavioral outcomes with a compound of known, intermediate potency relative to its analog trazodone and active metabolite mCPP [1].

Studies on the Role of the Active Metabolite mCPP in Antidepressant Pharmacology

Given that etoperidone, trazodone, and nefazodone all metabolize to m-chlorophenylpiperazine (mCPP), etoperidone can be used as a parent compound in studies designed to delineate the pharmacological contributions of the parent drug versus its active metabolite [2]. Comparative studies with etoperidone and mCPP allow researchers to dissect the complex pharmacodynamic profile of this drug class, as demonstrated by head-to-head comparisons showing differing potencies in functional assays [1].

Pharmacokinetic Modeling and ADME Studies of Atypical Antidepressants

Etoperidone's well-defined pharmacokinetic parameters, including a terminal half-life of 21.7 ± 2.8 hours and extensive metabolism (<0.01% excreted unchanged), make it a useful substrate for ADME studies [3]. Researchers can use etoperidone to investigate the impact of CYP3A4-mediated metabolism on drug exposure and to model the pharmacokinetic-pharmacodynamic relationships of compounds that undergo extensive first-pass metabolism [3].

Technical Documentation Hub

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